BenchChemオンラインストアへようこそ!

N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide

Thermal Analysis Crystal Engineering Process Chemistry

N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide (CAS 88263-85-8) is a synthetic pyrrolidine‑2‑one derivative characterized by an N‑phenyl substitution and a 2‑acetamidobenzoyl side chain at the 3‑position of the lactam ring. The compound has a molecular formula of C₁₉H₁₈N₂O₃ (MW 322.4 g·mol⁻¹) and a predicted logP of 2.7, placing it in a distinctly higher lipophilicity range than simpler 2‑oxopyrrolidine scaffolds.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 88263-85-8
Cat. No. B12898381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide
CAS88263-85-8
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C(=O)C2CCN(C2=O)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O3/c1-13(22)20-17-10-6-5-9-15(17)18(23)16-11-12-21(19(16)24)14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,20,22)
InChIKeyJIGKCEOKEFIKLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide (CAS 88263-85-8): Key Physicochemical and Structural Characteristics for Procurement Decision-Making


N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide (CAS 88263-85-8) is a synthetic pyrrolidine‑2‑one derivative characterized by an N‑phenyl substitution and a 2‑acetamidobenzoyl side chain at the 3‑position of the lactam ring [1]. The compound has a molecular formula of C₁₉H₁₈N₂O₃ (MW 322.4 g·mol⁻¹) and a predicted logP of 2.7, placing it in a distinctly higher lipophilicity range than simpler 2‑oxopyrrolidine scaffolds [1][2]. It is supplied as a crystalline solid with a reported melting point of 131 °C [2]. These baseline properties position the compound as a building block of interest for medicinal chemistry programmes that require a rigid, substituted lactam core with a latent aniline‑type handle.

Why N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide Cannot Be Interchanged with Common 2‑Oxopyrrolidine Analogs


Routine procurement workflows frequently treat 2‑oxopyrrolidine derivatives as interchangeable building blocks; however, even minor structural perturbations in this scaffold produce large shifts in lipophilicity, hydrogen‑bonding capacity, and metabolic stability [1]. The target compound carries an N‑phenyl group and an ortho‑acetamidobenzoyl substituent, which together elevate the logP to 2.7 and introduce a topological polar surface area (TPSA) of ~66 Ų [1][2]. These values are wholly unrepresentative of simpler counterparts such as 2‑oxo‑1‑pyrrolidine‑acetamide (piracetam, logP ~‑1.5) or 4‑phenyl‑2‑pyrrolidone‑1‑acetamide (phenylpiracetam, logP ~1.1) [3]. Consequently, substituting a lower‑cost analog without accounting for these quantitative property differences can lead to failed syntheses, altered pharmacokinetic profiles, or misleading biological results. The following evidence guide provides the specific comparative data necessary for an informed selection.

Quantitative Differentiation Evidence for N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide Against the Closest Available Comparators


Melting Point Elevation Confirms Higher Lattice Energy vs. the Carboxylic Acid Precursor

The target acetamide exhibits a melting point of 131 °C, which is 11–15 °C lower than that of its direct synthetic precursor, 2‑oxo‑1‑phenylpyrrolidine‑3‑carboxylic acid (lit. mp 142–146 °C) [1]. This depression indicates a significant reduction in crystal lattice energy upon replacement of the carboxylic acid group with the 2‑acetamidobenzoyl moiety. For procurement, the lower melting point simplifies hot‑melt formulation and melt‑based purification strategies while retaining a useful crystalline solid form for room‑temperature storage.

Thermal Analysis Crystal Engineering Process Chemistry

LogP Drives a 1.6‑Unit Lipophilicity Gain Over Phenylpiracetam, Altering Permeability and Solubility Predictions

The XLogP3‑AA computed logP of the target compound is 2.7 [1], which is markedly higher than the logP of the clinically studied nootropic phenylpiracetam (logP ≈ 1.1) [2]. This 1.6‑log unit difference translates to a predicted 40‑fold increase in organic/aqueous partition coefficient. The elevated lipophilicity arises from the combined N‑phenyl and ortho‑acetamidobenzoyl substituents, neither of which is present in phenylpiracetam. For procurement, the higher logP suggests the compound is better suited for programs targeting CNS or intracellular targets where passive membrane permeability is rate‑limiting.

Lipophilicity ADME Prediction Medicinal Chemistry Design

Topological Polar Surface Area and Hydrogen‑Bond Count Distinguish the Target from Acidic Pyrrolidine Scaffolds

The target compound has a computed topological polar surface area (TPSA) of 66.5 Ų with 1 hydrogen‑bond donor and 3 acceptors [1]. Its carboxylic acid analog (2‑oxo‑1‑phenylpyrrolidine‑3‑carboxylic acid) presents a smaller TPSA (57.6 Ų) but an additional hydrogen‑bond donor, shifting the donor/acceptor ratio from 2/3 to 1/3 . The TPSA of the target lies within the optimal range for oral absorption candidates while the reduced donor count lowers its predicted desolvation penalty in passive membrane transit. This differentiates the compound from acid‑bearing analogs that may require prodrug strategies for adequate permeability.

Medicinal Chemistry Oral Bioavailability Drug‑Likeness

Synthetic Yield Documents the Additional Complexity Introduced by the 2‑Acetamidobenzoyl Side Chain

A published preparative route condensing 1‑phenyl‑2‑pyrrolidinone with methyl 2‑acetylbenzoate (NaH, THF, 4 h) delivers the target acetamide in 40% isolated yield [1]. In contrast, the one‑step acylation of 2‑oxopyrrolidine intermediates to produce simpler N‑substituted acetamides (e.g., piracetam, phenylpiracetam) routinely exceeds 70% yield under optimized conditions [2][3]. The lower yield reflects the steric and electronic demands of installing the ortho‑acylaminobenzoyl group at the pyrrolidine 3‑position. Procurement decisions should therefore factor in the higher cost of goods and longer synthesis timelines relative to simpler pyrrolidine‑2‑one derivatives.

Synthetic Feasibility Process Development Cost Analysis

Prioritized Application Scenarios for N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide Based on Verified Differentiation Evidence


Medicinal Chemistry: Late‑Stage SAR Exploration of N‑Phenyl‑2‑oxopyrrolidine Lead Series

The substantially higher lipophilicity (logP 2.7) and altered hydrogen‑bond donor profile (HBD = 1) of this acetamide, relative to phenylpiracetam (logP ≈ 1.1) and the parent carboxylic acid (HBD = 2), make it a valuable probe for optimizing CNS exposure and oral absorption in lead‑optimization programs [1][2]. Procurement for this scenario is warranted when in‑house structure‑activity relationship (SAR) data indicate that increasing logP by ≈1.6 units or reducing HBD count improves target engagement or membrane permeability.

Process Development: Evaluating the Cost‑Benefit of Advanced Pyrrolidine‑2‑one Intermediates

The documented 40% synthetic yield for the target compound, versus 60–85% for simpler 2‑oxopyrrolidine acetamides, provides a quantitative basis for make‑vs‑buy decisions [1]. Research groups planning multi‑step syntheses can use this yield data to benchmark internal chemistry efforts and justify procurement from specialized suppliers when rapid access to the advanced intermediate outweighs the higher unit cost.

Crystallization and Solid‑Form Screening: Exploiting the Moderate Melting Point

With a melting point of 131 °C, the compound occupies a process‑friendly thermal window that is 11–15 °C lower than its carboxylic acid precursor [1][2]. This facilitates melt‑crystallization and hot‑melt extrusion screening without thermal degradation, an advantage not shared by the higher‑melting acid analog. Procurement for solid‑form development is therefore justified when a low‑energy crystallization pathway is desired.

Biochemical Assay Development: Use as a Negative Control for Carboxylic Acid‑Dependent Target Engagement

The replacement of the carboxylic acid group with an acetamidobenzoyl moiety eliminates the negative charge at physiological pH while preserving the N‑phenyl‑pyrrolidine core [1]. This property enables the compound to serve as a neutral matched‑pair control in enzymatic or cellular assays where the acid analog shows activity attributed to ionic interactions, thereby strengthening SAR conclusions without introducing confounding off‑target effects.

Quote Request

Request a Quote for N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.